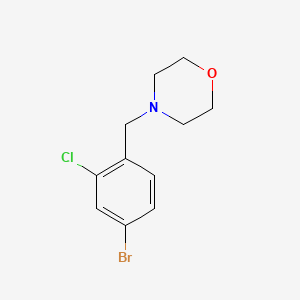

4-(4-Bromo-2-chlorobenzyl)morpholine

説明

Synthesis Analysis

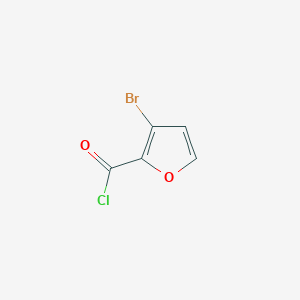

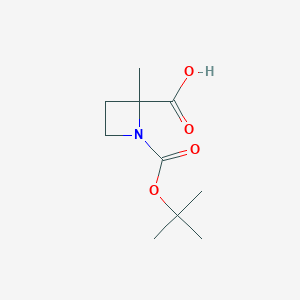

The synthesis of morpholine derivatives typically involves cyclization reactions, as seen in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which was obtained from a bromo-substituted propanone and ethanolamine . Similarly, 4-(2-Aminoethyl) morpholine derivatives were synthesized from 4-(2-aminoethyl)morpholine and arylsulfonyl chlorides, followed by a reaction with chlorobenzyl chloride or bromobenzyl bromide . These methods suggest that the synthesis of "4-(4-Bromo-2-chlorobenzyl)morpholine" could potentially involve a similar cyclization step followed by the introduction of the bromo- and chloro-substituted benzyl group.

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing a non-planar butadiene unit and a chair conformation of the morpholine ring . The dihedral angles and conformational details provide insight into the potential reactivity and interactions of the compound.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a bromo- and chloro-substituted benzyl group in "this compound" suggests that it could undergo reactions typical of haloarenes, such as nucleophilic aromatic substitution or coupling reactions. The morpholine moiety itself can be involved in reactions with electrophiles due to the presence of a lone pair of electrons on the nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their substituents. For example, the compound 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride exhibits intermolecular hydrogen bonding, which could affect its solubility and melting point . The presence of halogen atoms could also influence the compound's density, refractive index, and other physical properties. The biological evaluation of a morpholine derivative with a chlorosalicylic acid moiety showed good molluscicidal effect, indicating that "this compound" might also exhibit biological activity .

科学的研究の応用

Crystal Structure and Synthesis

A study by Ibiş et al. (2010) detailed the synthesis and crystal structure analysis of a compound closely related to "4-(4-Bromo-2-chlorobenzyl)morpholine", highlighting its potential for further chemical modification and application in materials science (Ibiş, Deniz, & Tuyun, 2010). The morpholine ring in this compound adopts a chair conformation, indicating its structural stability and potential for further functionalization.

Antibacterial Properties

Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of 4-(2-aminoethyl)morpholine and tested their antibacterial activity. The study showed promising inhibitory action against gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman, Masih, Abbasi, Siddiqui, Hussain, & Rasool, 2016).

Catalysis

Singh et al. (2013) investigated N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, demonstrating their efficacy as catalysts in the Heck reaction. These findings point to the utility of morpholine derivatives in facilitating organic synthesis reactions, particularly in cross-coupling processes (Singh, Das, Prakash, & Singh, 2013).

Drug Discovery

Berry et al. (2014) identified a morpholine-based compound as a potent and selective antagonist of the D4 receptor, showing in vivo activity against cocaine-induced hyperlocomotion. This study underscores the potential of morpholine derivatives in the development of new therapeutic agents for treating disorders associated with dopamine dysregulation (Berry, Bubser, Jones, Hayes, Wepy, Locuson, Daniels, Lindsley, & Hopkins, 2014).

特性

IUPAC Name |

4-[(4-bromo-2-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOOJSSSLWVXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)